Maleimido-tri(ethylene glycol)-propionic acid

描述

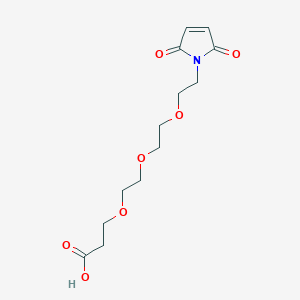

Maleimido-tri(ethylene glycol)-propionic acid is a compound that features a maleimide group attached to a tri(ethylene glycol) chain, which is further connected to a propionic acid moiety. This compound is known for its utility in bioconjugation and crosslinking applications due to its ability to form stable thioether bonds with sulfhydryl groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of maleimido-tri(ethylene glycol)-propionic acid typically involves the reaction of maleimide with tri(ethylene glycol) and propionic acid under controlled conditions. One common method includes the use of a Diels-Alder reaction, where maleimide reacts with a diene to form the desired product . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

化学反应分析

Types of Reactions

Maleimido-tri(ethylene glycol)-propionic acid primarily undergoes addition reactions, particularly Michael addition, where the maleimide group reacts with nucleophiles such as thiols. This reaction forms stable thioether bonds, making it valuable in bioconjugation .

Common Reagents and Conditions

Common reagents used in reactions with this compound include thiol-containing compounds, which react with the maleimide group under mild pH conditions (typically pH 6.5-7.5) . The reaction is highly specific and efficient, forming stable thioether linkages.

Major Products Formed

The major products formed from reactions involving this compound are thioether-linked conjugates. These products are stable and resistant to cleavage by reducing agents or physiological buffer conditions .

科学研究应用

Antibody-Drug Conjugates (ADCs)

One of the primary applications of Maleimido-tri(ethylene glycol)-propionic acid is in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs. The maleimide group facilitates site-specific conjugation to cysteine residues on antibodies, enhancing the therapeutic index by directing the cytotoxic agents to cancer cells while minimizing damage to healthy tissues.

Case Study: Neolymphostin-based ADCs

Research has demonstrated that this compound can be effectively used to prepare neolymphostin-based ADC precursors. This approach allows for precise attachment of cytotoxic agents to trastuzumab, a monoclonal antibody used in breast cancer treatment, specifically at the A114C cysteine mutant site .

PROTAC Linkers

This compound serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that promote targeted degradation of specific proteins within cells. The PEG-based linker enhances solubility and stability while allowing for efficient conjugation to both the target protein and an E3 ligase.

Research Insights

Studies indicate that using this compound as a linker in PROTAC design improves cellular uptake and degradation efficiency of target proteins, thereby providing a novel strategy for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders .

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques where it acts as a reactive handle for attaching various biomolecules such as peptides, proteins, or nucleic acids. The maleimide functionality allows for selective conjugation to thiol groups, which are prevalent in many biological molecules.

Applications in Diagnostics

In diagnostics, this compound can be used to label antibodies or other biomolecules with fluorescent tags or enzymes. This labeling is crucial for developing sensitive assays for disease detection and monitoring .

Research Applications

This compound has been utilized in various research applications across multiple fields:

- Cell Biology : It aids in studying cell signaling pathways by facilitating the attachment of signaling molecules to cell membranes.

- Immunology : The compound is used in creating immunoassays that require precise targeting and quantification of antigens.

- Neuroscience : Its application extends to neurobiology where it helps in studying neuronal signaling by tagging neurotransmitter receptors .

Summary of Key Features

| Feature | Description |

|---|---|

| Structure | Contains a maleimide group and triethylene glycol moiety |

| Reactivity | Reacts selectively with thiols for bioconjugation |

| Solubility | Enhances solubility and stability of conjugates |

| Applications | ADCs, PROTACs, bioconjugation, diagnostics |

作用机制

The primary mechanism of action for maleimido-tri(ethylene glycol)-propionic acid involves the formation of thioether bonds through Michael addition. The maleimide group acts as an electrophile, reacting with nucleophilic thiol groups on proteins or other molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for various bioconjugation applications .

相似化合物的比较

Similar Compounds

1,8-bis(maleimido)diethylene glycol: Similar in structure but with a shorter polyethylene glycol spacer.

1,11-bis(maleimido)triethylene glycol: Similar in structure with a longer polyethylene glycol spacer.

ω-(N-maleimido)caproic acid: Another maleimide derivative used in bioconjugation.

Uniqueness

Maleimido-tri(ethylene glycol)-propionic acid is unique due to its specific combination of a maleimide group, tri(ethylene glycol) chain, and propionic acid moiety. This structure provides enhanced solubility, stability, and reduced immunogenicity compared to other maleimide derivatives .

生物活性

Overview

Maleimido-tri(ethylene glycol)-propionic acid (Mal-PEG3-acid) is a synthetic compound that features a maleimide group linked to a tri(ethylene glycol) chain, terminating with propionic acid. This compound is primarily utilized in bioconjugation and crosslinking applications due to its ability to form stable thioether bonds with sulfhydryl groups. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in chemical biology, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.

Target of Action

Mal-PEG3-acid predominantly targets biomolecules containing thiol groups (cysteine residues) and primary amines. The maleimide group reacts with thiols to form covalent bonds, facilitating the conjugation of drugs or labels to proteins.

Mode of Action

The covalent bonding mechanism allows for stable modifications of biomolecules, which can enhance their therapeutic efficacy or enable tracking in biological studies. This interaction is crucial for creating site-specific conjugates that can improve the pharmacokinetics and biodistribution of therapeutic agents.

Biochemical Analysis

Mal-PEG3-acid plays an essential role in various biochemical processes. It is employed in the synthesis of neolymphostin-based ADC precursors, which are used for site-specific conjugation to cysteine mutant trastuzumab-A114C. This application highlights its utility in targeted cancer therapies, where precise delivery of cytotoxic agents is critical for minimizing off-target effects.

Cellular Effects

Research indicates that Mal-PEG3-acid influences cellular functions significantly. For instance, it can alter cell signaling pathways, gene expression, and overall cellular metabolism. The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, which is beneficial for cellular uptake and activity.

Applications in Research

This compound has diverse applications across multiple fields:

- Chemistry : Used as a linker in the synthesis of bioconjugates and crosslinkers.

- Biology : Facilitates protein labeling and immobilization, aiding various biochemical assays.

- Medicine : Integral in developing ADCs for targeted therapy against cancers.

- Industry : Applied in creating advanced materials such as self-healing polymers.

Case Study 1: Antibody-Drug Conjugates

A study demonstrated the effectiveness of Mal-PEG3-acid in forming ADCs that target specific cancer cells while minimizing damage to healthy tissues. The use of this linker allowed for enhanced stability and controlled release of the cytotoxic agent upon internalization by cancer cells.

Case Study 2: Protein Labeling

In another research project, Mal-PEG3-acid was utilized to label proteins for imaging studies. The resulting conjugates exhibited improved solubility and stability compared to traditional labeling methods, showcasing the compound's versatility in biochemical applications.

Data Table: Properties and Applications

| Property/Characteristic | Details |

|---|---|

| Molecular Weight | 518044-40-1 |

| Solubility | Highly soluble in aqueous media |

| Reactivity | Reacts with thiol groups to form stable bonds |

| Applications | Bioconjugation, ADC synthesis, protein labeling |

| Biological Activity | Enhances drug targeting and reduces immunogenicity |

属性

CAS 编号 |

518044-40-1 |

|---|---|

分子式 |

C13H19NO7 |

分子量 |

301.29 g/mol |

IUPAC 名称 |

3-(2,5-dioxopyrrol-1-yl)-5-hydroxy-2,2-bis(2-hydroxyethyl)pentanoic acid |

InChI |

InChI=1S/C13H19NO7/c15-6-3-9(14-10(18)1-2-11(14)19)13(4-7-16,5-8-17)12(20)21/h1-2,9,15-17H,3-8H2,(H,20,21) |

InChI 键 |

AMOPUHDFPSFVHL-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)O |

规范 SMILES |

C1=CC(=O)N(C1=O)C(CCO)C(CCO)(CCO)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Mal-PEG3-acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。